Dehydroandrographolide (CAS 134418-28-3) is a bioactive labdane diterpenoid lactone and a principal active component found in *Andrographis paniculata*. It is structurally related to andrographolide, the most abundant diterpenoid in the plant, but exhibits a distinct pharmacological profile. [1]. Often produced via semi-synthesis from andrographolide due to its lower natural abundance, dehydroandrographolide is investigated for its anti-inflammatory and antiviral properties, where it can offer a different potency and safety profile compared to its parent compound. [REFS-1, REFS-2]. Its utility as a chemical scaffold for creating more soluble derivatives for in vivo applications is a key differentiator in procurement decisions. [3].
Substituting Dehydroandrographolide with its more common precursor, andrographolide, or with crude *Andrographis paniculata* extracts, is a critical process error in standardized research and development. Direct substitution overlooks quantifiable differences in biological potency and therapeutic selectivity that directly impact experimental outcomes. For example, in antiviral assays against Hepatitis B virus (HBV), Dehydroandrographolide demonstrates significantly higher potency and a more than two-fold greater selectivity index than andrographolide. [1]. Furthermore, Dehydroandrographolide serves as a superior precursor for creating highly water-soluble succinate esters used in injectable formulations—a critical feature for in vivo studies that is not readily achievable with andrographolide. [REFS-2, REFS-3]. Using the incorrect compound can lead to lower efficacy, a reduced safety margin, and challenges in formulation, compromising data reproducibility and project timelines.
In head-to-head in vitro studies against Hepatitis B Virus (HBV), Dehydroandrographolide demonstrates significantly greater potency in inhibiting viral DNA replication compared to its parent compound, andrographolide. [1]. Dehydroandrographolide exhibited an IC50 value of 22.58 µM, while andrographolide was substantially less potent with an IC50 of 54.07 µM. [1]. Critically, the selectivity index (SI), a measure of antiviral efficacy versus cytotoxicity, was over 2.3 times higher for Dehydroandrographolide, indicating a superior therapeutic window. [1].
| Evidence Dimension | Anti-HBV Activity (IC50) & Selectivity Index (SI) |
| Target Compound Data | IC50: 22.58 µM; SI: 8.7 |
| Comparator Or Baseline | Andrographolide: IC50: 54.07 µM; SI: 3.7 |
| Quantified Difference | 2.4x higher potency (lower IC50); 2.35x greater Selectivity Index |
| Conditions | In vitro assay measuring inhibition of HBV DNA replication. |
For antiviral research, this compound provides a stronger and safer starting point, enabling more potent viral inhibition with a reduced risk of off-target cytotoxicity compared to andrographolide.
Dehydroandrographolide possesses stronger bioactivity than andrographolide but is found in significantly lower concentrations in *Andrographis paniculata*. [1]. This makes direct extraction impractical for large-scale supply. However, patented chemical processes demonstrate its efficient one-step synthesis from the readily available andrographolide. One documented method reports a yield of 14g of purified, crystalline Dehydroandrographolide from 17.5g of andrographolide, corresponding to a high molar yield of approximately 84%. [1].
| Evidence Dimension | Processability / Synthesis Yield |
| Target Compound Data | Achievable semi-synthetic yield of ~84% |
| Comparator Or Baseline | Low natural abundance making extraction non-viable for scale-up. |
| Quantified Difference | Enables scalable production from a low-cost, abundant natural precursor. |
| Conditions | One-step dehydration reaction using andrographolide as starting material, followed by recrystallization. |
This establishes Dehydroandrographolide as a reliable and scalable chemical entity, not a rare or supply-constrained natural extract, ensuring consistent availability for long-term research or development projects.
Like its parent compound, Dehydroandrographolide has poor water solubility, limiting its use in aqueous-based in vivo studies. [REFS-1, REFS-2]. However, it is the preferred precursor for synthesizing water-soluble ester derivatives, such as Potassium Dehydroandrographolide Succinate (PDS), which are used clinically in injectable formulations. [2]. This established pathway to a water-soluble prodrug is a critical advantage for researchers needing to perform parenteral administration in animal models, a route less feasible for the less reactive andrographolide. [1].
| Evidence Dimension | Formulation Compatibility / Precursor Suitability |
| Target Compound Data | Readily converted into water-soluble succinate esters used in commercial injectable drugs. |
| Comparator Or Baseline | Andrographolide: Poor water solubility without a well-established, high-yield path to a clinically used injectable form. |
| Quantified Difference | Provides a direct and proven chemical route to aqueous solubility for in vivo administration. |
| Conditions | Derivatization to create succinate esters for formulation in aqueous solutions. |
For projects requiring in vivo testing via injection, procuring Dehydroandrographolide provides a validated and superior starting material for creating soluble formulations, saving significant development time and resources.
For screening programs or mechanism-of-action studies targeting viruses like HBV, Dehydroandrographolide is the indicated choice over andrographolide when the goal is to maximize antiviral potency while minimizing host cell cytotoxicity. Its superior selectivity index allows for the use of higher effective concentrations with a greater margin of safety. [1].
When a research plan requires parenteral (e.g., intravenous, intraperitoneal) administration to assess systemic efficacy, Dehydroandrographolide is the appropriate precursor. Its established use in creating water-soluble succinate salts provides a clear, validated path for developing formulations suitable for injection, bypassing the solubility and stability issues of andrographolide in aqueous buffers. [2].
As a stable, high-purity starting material available in scalable quantities via semi-synthesis, Dehydroandrographolide is an ideal scaffold for medicinal chemistry campaigns. Its defined structure, distinct from andrographolide, allows for the systematic exploration of structure-activity relationships (SAR) to generate novel derivatives with enhanced properties. [3].